

# TNG348 Clinical Program Discontinuation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TNG348    |           |
| Cat. No.:            | B15136822 | Get Quote |

Boston, MA - Tango Therapeutics, a clinical-stage biotechnology company, announced the discontinuation of its **TNG348** clinical program on May 23, 2024.[1] The decision was based on emerging data from the Phase 1/2 dose-escalation study, which revealed liver toxicity in trial participants.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons for the trial's termination, the underlying science of **TNG348**, and the specifics of the discontinued clinical study.

## **Frequently Asked Questions (FAQs)**

Q1: What was the primary reason for the discontinuation of the TNG348 clinical trials?

A1: The primary reason for discontinuing the **TNG348** clinical program was patient safety due to observed liver toxicity.[1][2] Specifically, Grade 3/4 liver function abnormalities were reported in patients who remained on the study for longer than eight weeks.[2][3][4]

Q2: At what stage was the clinical trial when it was terminated?

A2: The **TNG348** program was in a Phase 1/2 clinical trial at the time of its termination.[5] The study was in the dose-escalation phase to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of **TNG348**.

Q3: What was the intended therapeutic target and mechanism of action of **TNG348**?







A3: **TNG348** is an orally available, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1). [6] USP1 is a deubiquitinating enzyme that plays a crucial role in DNA repair and is essential for the survival of cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[5][7][8] By inhibiting USP1, **TNG348** was designed to disrupt DNA repair processes, leading to the selective death of these cancer cells.[6][9]

Q4: What was the patient population for the TNG348 trial?

A4: The Phase 1/2 trial was enrolling patients with advanced or metastatic solid tumors characterized by BRCA1/2 mutations or other forms of homologous recombination deficiency (HRD+).[10] This included cancers such as ovarian, breast, prostate, and pancreatic cancers where HRD is prevalent.[5][7]

Q5: Was **TNG348** being tested as a monotherapy or in combination?

A5: The clinical trial was designed to evaluate **TNG348** both as a single agent and in combination with olaparib, a PARP inhibitor.[2][5] However, due to the discontinuation of the trial during the dose-escalation phase of the monotherapy arm, no patients had yet received the combination of **TNG348** and olaparib.[2][11]

## **Quantitative Data Summary**

The following table summarizes the key quantitative information related to the discontinued **TNG348** clinical trial.



| Parameter                          | Details                                                          |  |
|------------------------------------|------------------------------------------------------------------|--|
| Drug Name                          | TNG348                                                           |  |
| Drug Class                         | USP1 (Ubiquitin-Specific Protease 1) Inhibitor                   |  |
| Clinical Trial Phase               | Phase 1/2                                                        |  |
| Primary Reason for Discontinuation | Liver Toxicity                                                   |  |
| Adverse Events                     | Grade 3/4 liver function abnormalities                           |  |
| Time to Onset of Toxicity          | Observed in patients on study for longer than 8 weeks            |  |
| Patient Population                 | BRCA1/2-mutant or other HRD+ advanced or metastatic solid tumors |  |
| Treatment Arms                     | Single agent TNG348 and planned combination with olaparib        |  |

## **Experimental Protocols**

While specific, detailed internal protocols from Tango Therapeutics are not publicly available, the general methodology for a Phase 1/2 dose-escalation study like that of **TNG348** typically involves the following key components:

- Patient Screening and Enrollment: Patients with confirmed BRCA1/2 mutations or other HRD+ solid tumors who have exhausted standard treatment options are screened for eligibility based on predefined inclusion and exclusion criteria, including adequate organ function.[10]
- Dose Escalation: The study begins with a low dose of TNG348 administered to a small cohort of patients. The dose is gradually increased in subsequent cohorts to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
- Safety Monitoring: Patients are closely monitored for any adverse events (AEs), including regular blood tests to assess liver function (e.g., ALT, AST, bilirubin levels). The severity of AEs is graded according to the Common Terminology Criteria for Adverse Events (CTCAE).



- Pharmacokinetic (PK) Analysis: Blood samples are collected at various time points to determine the absorption, distribution, metabolism, and excretion of TNG348 in the body.
- Pharmacodynamic (PD) Analysis: Tumor biopsies or other relevant biological samples may be collected to assess whether TNG348 is hitting its target (USP1) and having the desired biological effect.
- Efficacy Assessment: Tumor imaging (e.g., CT or MRI scans) is performed at baseline and at regular intervals to evaluate the anti-tumor activity of **TNG348**, typically using criteria such as RECIST v1.1.

### **Visualizations**

# TNG348 Mechanism of Action: USP1 Inhibition in HRD+ Cancer Cells



Click to download full resolution via product page

Caption: **TNG348** inhibits USP1, preventing DNA repair and leading to cell death in HRD+ cancers.

### **TNG348** Phase 1/2 Clinical Trial Workflow





Click to download full resolution via product page

Caption: Workflow of the **TNG348** Phase 1/2 trial leading to discontinuation due to toxicity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. streetinsider.com [streetinsider.com]
- 2. investing.com [investing.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Tango terminates USP1 inhibitor programme [clinicaltrialsarena.com]
- 5. Tango Therapeutics Announces First Patient Dosed in Phase [globenewswire.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tango Therapeutics receives FDA approval for TNG348, a new USP1 inhibitor targeting BRCA1/2-mutant and other HRD+ cancers [synapse.patsnap.com]
- 8. Facebook [cancer.gov]
- 9. drughunter.com [drughunter.com]
- 10. A Phase 1/2, Multi-Center, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Antitumor Activity of TNG348 Single Agent and in Combination with a PARP Inhibitor in Patients with BRCA ½ Mutant or Other HRD+ Advanced or Metastatic Solid Tumors. | Dana-Farber Cancer Institute [dana-farber.org]
- 11. Tango Therapeutics Announces Discontinuation of TNG348 Program | Tango Therapeutics, Inc [ir.tangotx.com]
- To cite this document: BenchChem. [TNG348 Clinical Program Discontinuation: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136822#reasons-for-the-discontinuation-of-tng348-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com